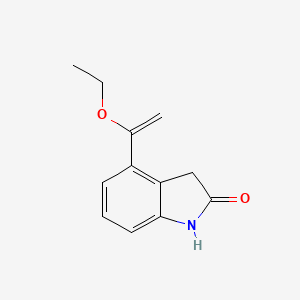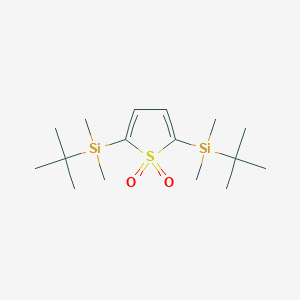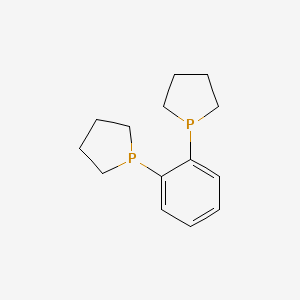
1,1'-(1,2-Phenylene)bis(phospholane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Phenylene)bis(phospholane): is an organophosphorus compound that features a phenylene group bridging two phospholane rings. This compound is known for its unique chemical properties and its ability to act as a ligand in coordination chemistry. It is often used in various catalytic processes due to its ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(1,2-Phenylene)bis(phospholane) can be synthesized through a multi-step process involving the reaction of 1,2-dibromobenzene with lithium diisopropylamide (LDA) to form a dilithium intermediate. This intermediate is then reacted with chlorophospholane to yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods: Industrial production of 1,1’-(1,2-Phenylene)bis(phospholane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1,2-Phenylene)bis(phospholane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated derivatives of the phenylene group.
Scientific Research Applications
1,1’-(1,2-Phenylene)bis(phospholane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are then used as catalysts in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Phenylene)bis(phospholane) primarily involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phenylene group provides rigidity to the structure, enhancing the stability of the metal-ligand complex and improving its catalytic efficiency.
Comparison with Similar Compounds
1,1’-(1,2-Phenylene)bis(2,5-dimethylphospholane): This compound has similar structural features but with methyl groups on the phospholane rings, which can affect its reactivity and stability.
1,1’-(1,2-Phenylene)bis(2,5-diethylphospholane): The presence of ethyl groups can influence the steric and electronic properties of the compound, making it suitable for different catalytic applications.
Uniqueness: 1,1’-(1,2-Phenylene)bis(phospholane) is unique due to its specific structural arrangement, which provides a balance between rigidity and flexibility. This allows it to form stable complexes with a wide range of transition metals, making it a versatile ligand in various catalytic processes. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications.
Properties
CAS No. |
175845-24-6 |
|---|---|
Molecular Formula |
C14H20P2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1-[2-(phospholan-1-yl)phenyl]phospholane |
InChI |
InChI=1S/C14H20P2/c1-2-8-14(16-11-5-6-12-16)13(7-1)15-9-3-4-10-15/h1-2,7-8H,3-6,9-12H2 |
InChI Key |
BNZYVMWUGOXCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(C1)C2=CC=CC=C2P3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12549385.png)
![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)
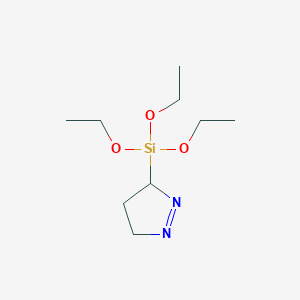
![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)
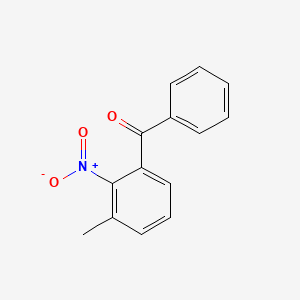
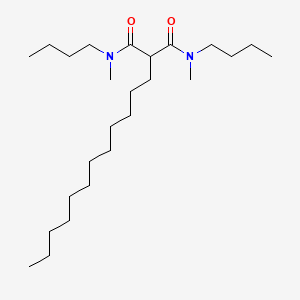
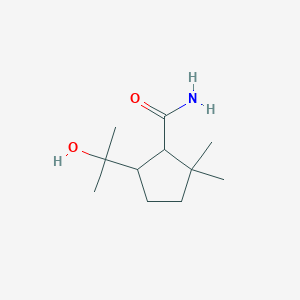
![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)
![1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene](/img/structure/B12549458.png)
